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Compound of Interest

Compound Name: 2-Keto Crizotinib

Cat. No.: B601067

This technical guide provides a comprehensive overview of the chemical structure, metabolic
generation, and biological activity of 2-Keto Crizotinib, a primary metabolite of the anaplastic
lymphoma kinase (ALK) and c-Met inhibitor, Crizotinib. This document is intended for
researchers, scientists, and drug development professionals.

Chemical Structure and Properties

2-Keto Crizotinib, also known as PF-06260182, is the major active lactam metabolite of
Crizotinib. The formation of 2-Keto Crizotinib occurs through the oxidation of the piperidine
ring of Crizotinib.

Chemical Formula: C21H20CI2FNsO2
Molecular Weight: 464.32 g/mol

Canonical SMILES: C1=C(C=C(C(=C1--INVALID-LINK--
0C2=C(N=CC(=C2)C3=CN(N=C3)C4CCN(C(=0)C4)C)N)CI)F)CI

Below is a table summarizing the key chemical identifiers for 2-Keto Crizotinib.
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Identifier Value

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-

IUPAC Name [1-(2-oxopiperidin-4-yl)-1H-pyrazol-4-yl]pyridin-
2-amine

CAS Number 1415558-82-5

PubChem CID Not available

Other Names PF-06260182, Crizotinib Lactam

Metabolic Pathway of Crizotinib to 2-Keto Crizotinib

Crizotinib is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and
CYP3A5. The main metabolic pathway involves the oxidation of the piperidine ring of Crizotinib,
leading to the formation of its lactam metabolite, 2-Keto Crizotinib.[1][2] This biotransformation
is a crucial aspect of Crizotinib's pharmacokinetics.

The metabolic conversion can be visualized as a single-step enzymatic reaction, as depicted in
the following diagram.

Metabolic Conversion of Crizotinib

CYP3A4/5
(Oxidation)

Click to download full resolution via product page

Crizotinib 2-Keto Crizotinib

Metabolic pathway of Crizotinib to 2-Keto Crizotinib.

Experimental Protocols

In Vitro Metabolism of Crizotinib to Generate 2-Keto
Crizotinib
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This protocol describes the in vitro generation of 2-Keto Crizotinib from Crizotinib using

human liver microsomes.

Materials:

Crizotinib

Human Liver Microsomes (HLM)

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate
dehydrogenase, and NADP+)

Phosphate buffer (pH 7.4)

Acetonitrile (ACN)

Incubator/shaking water bath (37°C)

Centrifuge

UPLC-MS/MS system

Procedure:

Prepare a stock solution of Crizotinib in a suitable solvent (e.g., DMSO).

In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH
7.4), human liver microsomes (final protein concentration typically 0.2-1 mg/mL), and the
Crizotinib stock solution (final substrate concentration typically 1-10 pM).

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the metabolic reaction by adding the NADPH regenerating system.

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle
shaking.

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
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o Centrifuge the mixture to precipitate the proteins.

o Collect the supernatant for analysis by UPLC-MS/MS to confirm the formation of 2-Keto
Crizotinib.

Quantification of 2-Keto Crizotinib by UPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of 2-Keto
Crizotinib in a biological matrix such as plasma.[2][3][4][5][6][71[8][°]

Instrumentation:
o UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:

e Column: A suitable reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1
mm, 1.7 pum).

» Mobile Phase A: 0.1% Formic acid in water.
» Mobile Phase B: Acetonitrile.
o Gradient: A linear gradient appropriate for the separation of Crizotinib and 2-Keto Crizotinib.
» Flow Rate: 0.3-0.5 mL/min.
e Column Temperature: 40°C.
Mass Spectrometry Conditions:
« lonization Mode: Positive Electrospray lonization (ESI+).
e Multiple Reaction Monitoring (MRM) Transitions:
o Crizotinib: m/z 450.1 - 260.2

o 2-Keto Crizotinib: m/z 464.1 — [Product lon] (To be determined by infusion of a
standard).
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o Internal Standard (1S): A suitable stable isotope-labeled analog or a compound with similar
chromatographic and ionization properties.

Sample Preparation (Plasma):

To 100 pL of plasma, add an internal standard.

Precipitate proteins by adding 300 pL of acetonitrile.

Vortex and centrifuge to pellet the precipitated protein.

Evaporate the supernatant to dryness under a stream of nitrogen.

Reconstitute the residue in the initial mobile phase for injection into the UPLC-MS/MS
system.

Data Analysis:

e Quantify the concentration of 2-Keto Crizotinib by comparing the peak area ratio of the
analyte to the internal standard against a calibration curve prepared with known
concentrations of 2-Keto Crizotinib.

ALK and c-Met Kinase Activity Assays

The inhibitory activity of 2-Keto Crizotinib on ALK and c-Met can be assessed using
commercially available kinase assay kits or by developing in-house assays.

General Protocol for Kinase Activity Assay (e.g., using a luminescence-based ATP detection
assay):

Materials:

Recombinant human ALK or c-Met kinase.

A suitable kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).

o ATP.

Kinase assay buffer.
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2-Keto Crizotinib (as the test inhibitor).

A luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

White, opaque 96-well or 384-well plates.

Luminometer.

Procedure:

Prepare serial dilutions of 2-Keto Crizotinib.

 In the wells of the assay plate, add the kinase, substrate, and assay buffer.
e Add the diluted 2-Keto Crizotinib or vehicle control to the respective wells.
e Pre-incubate the plate at room temperature for 10-15 minutes.

« Initiate the kinase reaction by adding ATP.

 Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

o Stop the reaction and measure the remaining ATP by adding the ATP detection reagent
according to the manufacturer's instructions.

o Measure the luminescence signal using a luminometer.

o Calculate the percentage of kinase inhibition for each concentration of 2-Keto Crizotinib
and determine the I1Cso value.

The workflow for determining the inhibitory activity of 2-Keto Crizotinib is illustrated below.
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Workflow for Kinase Inhibition Assay
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Workflow for determining the ICso of 2-Keto Crizotinib.
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Biological Activity and Signaling Pathways

2-Keto Crizotinib is an active metabolite, but it is considerably less potent than its parent
compound, Crizotinib, in inhibiting ALK and c-Met kinases.[10] Crizotinib exerts its therapeutic
effect by inhibiting the autophosphorylation of ALK and c-Met, which in turn blocks the
downstream signaling pathways responsible for cell proliferation, survival, and migration. These
pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT

pathways.[11]

The reduced potency of 2-Keto Crizotinib suggests that it does not contribute significantly to

the overall in vivo efficacy of Crizotinib.[12]

The signaling cascade initiated by ALK and c-Met and the point of inhibition by Crizotinib and
its metabolite are shown in the following diagram.
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ALK and c-Met Signaling Pathways
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Simplified ALK and c-Met signaling pathways and inhibition.
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Quantitative Data Summary

The following table summarizes the available quantitative data for 2-Keto Crizotinib in
comparison to Crizotinib.

e 2-Keto Crizotinib
Parameter Crizotinib Reference
(PF-06260182)

ALK Inhibition Potent Less Potent [10]
c-Met Inhibition Potent Less Potent [10]
Plasma Radioactivity

33% 10% [12]
(0-96h)
Excretion in Feces

~53% of dose Not reported [13]
(unchanged)
Excretion in Urine

~2.3% of dose Not reported [13]
(unchanged)

Conclusion

2-Keto Crizotinib is the primary and active lactam metabolite of Crizotinib, formed through
CYP3A4/5-mediated oxidation. While it retains some inhibitory activity against ALK and c-Met,
it is significantly less potent than the parent compound. The provided experimental protocols
offer a framework for the in vitro generation, quantification, and biological evaluation of 2-Keto
Crizotinib, which are essential for further understanding its pharmacological profile and its
contribution to the overall effects of Crizotinib therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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